REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)[CH:6]=[CH:5][C:4]=1[OH:18].[C:19]([N:26]1[CH2:31][CH2:30][CH:29](O)[CH2:28][CH2:27]1)([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1.CCOC(C)=O>[C:22]([O:21][C:19]([N:26]1[CH2:31][CH2:30][CH:29]([O:18][C:4]2[CH:5]=[CH:6][C:7]([B:9]3[O:10][C:11]([CH3:17])([CH3:16])[C:12]([CH3:14])([CH3:15])[O:13]3)=[CH:8][C:3]=2[O:2][CH3:1])[CH2:28][CH2:27]1)=[O:20])([CH3:25])([CH3:23])[CH3:24]
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)O
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)O
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.94 mL
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
c-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCOC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at RT for 45 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
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ADDITION
|
Details
|
the resulting light orange oily residue was treated with 20% AcOEt/c-hexane
|
Type
|
CUSTOM
|
Details
|
to give white crystals (PPh3O) which
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with the same mixture
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oily residue which
|
Type
|
CUSTOM
|
Details
|
to give a white precipitate that
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
ADDITION
|
Details
|
The crude product (1.93 g containing some c-hexane)
|
Type
|
CUSTOM
|
Details
|
The remainder was purified by column chromatography (Isolute Flash Si II column, 25 g silica gel, 0-8% AcOEt in c-hexane)
|
Reaction Time |
45 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.991 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |